molecular formula C11H14N2 B157925 6-(2-Aminopropyl)indole CAS No. 21005-63-0

6-(2-Aminopropyl)indole

Cat. No. B157925
CAS RN: 21005-63-0
M. Wt: 174.24 g/mol
InChI Key: QCFIFKAOUKPFPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Aminopropyl)indole (6-API, 6-IT) is an indole derivative that was first identified being sold on the designer drug market . It is known to be a positional isomer of αMT .


Synthesis Analysis

The six positional isomers (2-, 3-, 4-, 5-, 6- and 7- (2-aminopropyl)indoles) were synthesized and analyzed by a combination of gas chromatography–mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS) .


Molecular Structure Analysis

The molecular formula of 6-(2-Aminopropyl)indole is C11H14N2 . The IUPAC name is 1-(1H-Indol-6-yl)propan-2-amine . The molecular weight is 174.24 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-(2-Aminopropyl)indole include a molecular weight of 174.24 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 1, and a rotatable bond count of 2 .

Scientific Research Applications

Monoamine Transporter Interactions

Research indicates that 6-(2-Aminopropyl)indole (6-IT) interacts with monoamine transporters in brain tissue, impacting the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This interaction suggests potential applications in studying neurotransmitter systems and developing medications affecting these pathways (Marusich et al., 2016).

Indole Derivatives in Forensic Analysis

The ability to distinguish positional isomers of (2-aminopropyl)indoles, including 6-(2-aminopropyl)indole, in forensic samples highlights its relevance in legal and forensic investigations. This is especially pertinent in differentiating substances with close structural similarities (Scott et al., 2014).

Synthesis and Functionalization of Indoles

6-(2-Aminopropyl)indole, as part of the indole class, plays a role in the synthesis and functionalization of indoles. Indoles are critical components of many biologically active natural and unnatural compounds, making their study valuable in the field of organic chemistry and drug design (Cacchi & Fabrizi, 2005).

Auxin Preparation and Tagging

6-(2-Aminopropyl)indole derivatives have been used in the design of research tools such as immobilized and carrier-linked forms of indole-3-acetic acid, a crucial hormone in plants. These derivatives help in creating biochemical tags or biocompatible molecular probes, aiding in the study of plant hormones and their roles in plant biology (Ilić et al., 2005).

Efflux Pump Inhibition Studies

6-(2-Aminopropyl)indole derivatives have been explored for their potential role in inhibiting efflux pumps like AcrAB-TolC in bacteria. This application is crucial in the development of new antibiotics and understanding bacterial resistance mechanisms (Zeng et al., 2010).

Safety And Hazards

6-(2-Aminopropyl)indole is a positional isomer of αMT, and as such may be covered by the analogue act in the USA (depending on the nature of its psychoactive effect). It is illegal in the UK, as it was banned as a temporary class drug in June 2013 .

properties

IUPAC Name

1-(1H-indol-6-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9/h2-5,7-8,13H,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFIFKAOUKPFPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)C=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501030112
Record name 6-Aminopropylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501030112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Aminopropyl)indole

CAS RN

21005-63-0
Record name [2-(1H-Indol-6-yl)-1-methylethyl]amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21005-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Aminopropyl)indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021005630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Aminopropylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501030112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(2-AMINOPROPYL)INDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27230C15B7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-Aminopropyl)indole
Reactant of Route 2
6-(2-Aminopropyl)indole
Reactant of Route 3
6-(2-Aminopropyl)indole
Reactant of Route 4
6-(2-Aminopropyl)indole
Reactant of Route 5
6-(2-Aminopropyl)indole
Reactant of Route 6
6-(2-Aminopropyl)indole

Citations

For This Compound
36
Citations
JA Marusich, KR Antonazzo, BE Blough, SD Brandt… - …, 2016 - Elsevier
In recent years, use of psychoactive synthetic stimulants has grown rapidly. 5-(2-Aminopropyl)indole (5-IT) is a synthetic drug associated with a number of fatalities, that appears to be …
Number of citations: 26 www.sciencedirect.com
M Katselou, I Papoutsis, P Nikolaou… - Drug and alcohol …, 2015 - Wiley Online Library
Issues 5‐(2‐aminopropyl)indole (5‐ IT ) is a new psychoactive substance, a ‘legal high’, that recently invaded the drug arena in E urope and has already led to numerous intoxications …
Number of citations: 16 onlinelibrary.wiley.com
S Elliott, S Brandt - 2014 - researchonline.ljmu.ac.uk
5-(2-Aminopropyl) indole is a synthetic derivative of indole substituted at the phenyl side of the indole ring system (position 5). It is a positional isomer of alpha-methyltryptamine (AMT) …
Number of citations: 2 researchonline.ljmu.ac.uk
SP Elliott, SD Brandt, S Freeman… - Drug testing and …, 2013 - Wiley Online Library
5‐(2‐Aminopropyl)indole (5‐IT) and 3‐(2‐aminopropyl)indole (α‐methyltryptamine, AMT) are isomeric substances and their differentiation can be a challenge under routine analytical …
T Herraiz, SD Brandt - Drug testing and analysis, 2014 - Wiley Online Library
5‐(2‐Aminopropyl)indole (5‐IT) is a psychoactive compound that has recently been associated with several fatal and non‐fatal intoxications in a number of European countries. There …
GM Maxwell - Experientia, 1964 - Springer
The effects of an indole derivative 6-(2′-Aminopropyl indole) on the general and coronary haemodynamics of the intact Page 1 526 Br~ves communications - Kurze …
Number of citations: 2 link.springer.com
CJ Botanas, SS Yoon, JB de la Peña… - Behavioural Brain …, 2018 - Elsevier
In recent years, there has been a marked increase in the use of recreational synthetic psychoactive substances, which is a cause of concern among healthcare providers and legal …
Number of citations: 5 www.sciencedirect.com
D Rudin, JD McCorvy, GC Glatfelter, D Luethi… - …, 2022 - nature.com
Derivatives of (2-aminopropyl)indole (API) and (2-aminopropyl)benzofuran (APB) are new psychoactive substances which produce stimulant effects in vivo. (2-Aminopropyl)benzo[β]…
Number of citations: 8 www.nature.com
D Rudin, JD McCorvy, GC Glatfelter… - …, 2022 - ncbi.nlm.nih.gov
Derivatives of (2-aminopropyl) indole (API) and (2-aminopropyl) benzofuran (APB) are new psychoactive substances which produce stimulant effects in vivo.(2-Aminopropyl) benzo [β] …
Number of citations: 0 www.ncbi.nlm.nih.gov
D Luethi, KE Kolaczynska, L Docci, S Krähenbühl… - …, 2018 - Elsevier
Background Mephedrone is a synthetic cathinone and one of the most popular recreationally used new psychoactive substances. The aim of the present study was to characterize the in …
Number of citations: 104 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.